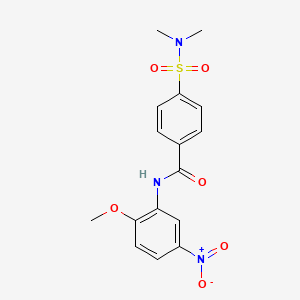![molecular formula C12H19ClN4O B2670295 2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide CAS No. 2411283-99-1](/img/structure/B2670295.png)
2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide, also known as JNJ-31020028, is a small molecule antagonist of the orexin-2 receptor. It is a promising drug candidate for the treatment of various sleep disorders, such as insomnia and narcolepsy.
Wirkmechanismus
2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide works by selectively blocking the orexin-2 receptor, which is involved in the regulation of sleep and wakefulness. By blocking this receptor, this compound promotes sleep and reduces wakefulness. It does not affect the orexin-1 receptor, which is involved in the regulation of appetite and energy expenditure.
Biochemical and Physiological Effects
This compound has been shown to increase slow-wave sleep and reduce REM sleep in animal models. It has also been found to reduce wakefulness and increase sleep time. In addition, it has been shown to have a low potential for abuse and addiction, making it a safer alternative to traditional sleep aids.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide has several advantages for lab experiments. It has a high affinity for the orexin-2 receptor, making it a potent antagonist. It also has a low potential for off-target effects, reducing the risk of unwanted side effects. However, this compound has some limitations in lab experiments. It has poor solubility in water, making it difficult to administer to animals. It also has a short half-life, requiring frequent dosing.
Zukünftige Richtungen
2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide has several potential future directions for research. It could be further studied for its potential therapeutic applications in sleep disorders, addiction, and depression. It could also be studied for its potential use in other areas, such as obesity and diabetes. In addition, further optimization of the synthesis method could improve yield and purity, making it more suitable for large-scale production.
Conclusion
In conclusion, this compound is a promising drug candidate for the treatment of various sleep disorders. It works by selectively blocking the orexin-2 receptor, promoting sleep and reducing wakefulness. It has a low potential for abuse and addiction, making it a safer alternative to traditional sleep aids. Further research is needed to fully understand its potential therapeutic applications and optimize the synthesis method.
Synthesemethoden
The synthesis of 2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide involves several steps, starting with the reaction of 4-methylpyrazole with 3-chloropropionyl chloride to form 1-(4-methylpyrazol-3-yl)propan-1-one. This intermediate is then reacted with 3-(piperidin-3-yl)propan-1-amine to form the final product, this compound. The synthesis method has been optimized to improve yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide has been extensively studied for its potential therapeutic applications in sleep disorders. It has been shown to increase sleep time and reduce wakefulness in animal models. In addition, it has been found to have a low potential for abuse and addiction, making it a safer alternative to traditional sleep aids. This compound has also been studied for its potential use in the treatment of addiction and depression.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O/c1-9(13)12(18)15-10-4-3-5-17(7-10)11-6-14-16(2)8-11/h6,8-10H,3-5,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIGFVQMKUJNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

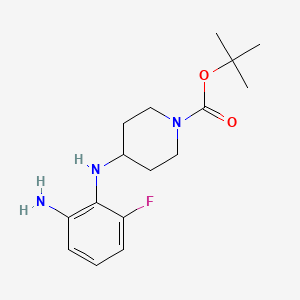
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)
![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)
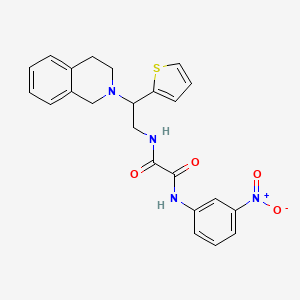
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2670223.png)
![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2670224.png)
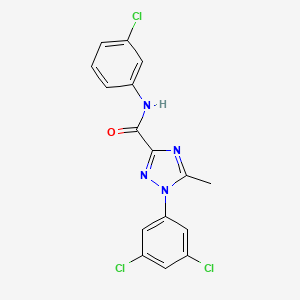
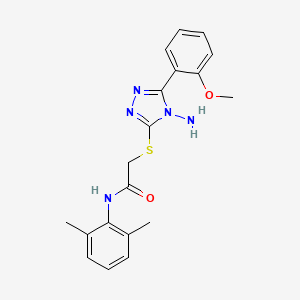
![Tert-butyl 4-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2670228.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B2670229.png)
![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)
![N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2670233.png)
![(2R)-({[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B2670234.png)
